molecular formula C8H12O3 B15371239 1,3-Dioxaspiro[4.5]decan-4-one CAS No. 27032-96-8

1,3-Dioxaspiro[4.5]decan-4-one

Cat. No.: B15371239
CAS No.: 27032-96-8
M. Wt: 156.18 g/mol
InChI Key: YPKXCPSAZLZONV-UHFFFAOYSA-N
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Description

1,3-Dioxaspiro[4.5]decan-4-one is a spirocyclic chemical scaffold of significant interest in synthetic and medicinal chemistry. This compound features a ketone functional group fused to a 1,3-dioxolane ring system that is spiro-linked to a cyclohexane ring, a structural motif present in various natural products and biologically active molecules . Spirocyclic structures like the 1,3-dioxaspiro[4.5]decane skeleton are frequently employed as key intermediates and building blocks in organic synthesis. Researchers utilize these structures in the development of novel compounds, including potential plant growth regulators, herbicides , and complex natural product analogs. The presence of the ketone group at the 4-position makes this compound a versatile precursor for further chemical transformations, such as nucleophilic additions or reductions, enabling the exploration of diverse chemical space. This product is intended for research applications by qualified laboratory professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27032-96-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,3-dioxaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H12O3/c9-7-8(11-6-10-7)4-2-1-3-5-8/h1-6H2

InChI Key

YPKXCPSAZLZONV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)OCO2

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxaspiro 4.5 Decan 4 One and Analogues

Acid-Catalyzed Cyclization Approaches to Dioxaspiro[4.5]decanone Formation

Acid-catalyzed cyclization stands as a cornerstone for the synthesis of spiroketals, including dioxaspiro[4.5]decanone structures. These reactions typically proceed under thermodynamic control, where the formation of the most stable spiroketal isomer is favored mskcc.org. The process involves the intramolecular or intermolecular reaction of a ketone with a diol or hydroxy acid, facilitated by an acid catalyst, to form the characteristic spirocyclic system.

Ketalization and Acetalization Strategies

Ketalization and the closely related acetalization reactions are fundamental strategies for constructing the 1,3-dioxaspiro framework. The synthesis generally involves the reaction of a cyclic ketone, such as a cyclohexanone (B45756) derivative, with a suitable diol. For instance, the standard procedure for forming the ketal of 1,4-dioxaspiro[4.5]decan-8-one involves reacting the corresponding hydroxy-ketone with ethylene (B1197577) glycol in benzene (B151609) researchgate.net.

A specific example is the synthesis of (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. This compound is prepared by reacting (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate with ethylene glycol in toluene (B28343) nih.gov. The reaction utilizes a Dean-Stark trap to remove water as it is formed, which drives the equilibrium towards the formation of the desired spiroketal product nih.gov.

Reactant 1Reactant 2ProductReference
(1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylateEthylene glycol(6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate nih.gov
Hydroxy-ketone precursorEthylene glycol1,4-Dioxaspiro[4.5]decan-8-one ketal researchgate.net

Role of Catalyst Selection and Reaction Conditions

The choice of catalyst and the specific reaction conditions are critical in acid-catalyzed cyclization, influencing reaction rates, yields, and selectivity. A variety of acid catalysts have been successfully employed.

Catalysts:

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for these transformations nih.gov. Acetic acid has also been selected for its catalytic effect in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one researchgate.net.

Solid Acid Catalysts: To facilitate easier separation and promote greener processes, heterogeneous catalysts are utilized. Perchloric acid adsorbed on silica-gel (HClO4-SiO2) has proven to be a highly efficient and reusable catalyst for acetal (B89532) formation under solvent-free conditions unimore.it. Similarly, weak acid acrylic cationic exchange resins have been used to catalyze the hydrolysis for producing 1,4-dioxaspiro[4.5]decan-8-one, offering the advantage of simple catalyst recovery and no environmental pollution from liquid acid waste google.com.

Reaction Conditions: The conditions are optimized to favor product formation. The use of a Dean-Stark apparatus is a classic technique to sequester the water byproduct and push the reaction to completion nih.gov. The choice of solvent, such as toluene or benzene, is also important researchgate.netnih.gov. In some cases, ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) can serve as both the catalyst and the reaction medium, allowing for high yields and easy separation of the product chemicalbook.com.

CatalystSubstrate/ReactantsConditionsYieldReference
p-Toluenesulfonic acid(1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate, Ethylene glycolToluene, Reflux with Dean-Stark trap, 3hNot specified nih.gov
Acetic Acid1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneAcidic solutionNot specified researchgate.net
Weak acid acrylic cationic exchange resin1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneWater, Catalytic hydrolysis65% google.com
1-butyl-3-methylimidazolium hydrogensulfateDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol110-132°C, 5.5h97.8% chemicalbook.com

Multi-Component Reaction Pathways to Spirocyclic Structures

Multi-component reactions (MCRs), where three or more starting materials react in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like spiroketals nih.gov. These reactions enhance synthetic efficiency by reducing the number of synthetic steps and purification processes nih.gov.

Several MCR strategies have been developed for the synthesis of spirocyclic systems. For instance, a gold phosphate-catalyzed one-pot, three-component coupling of alkynols, anilines, and glyoxylic acid has been described for the enantioselective synthesis of spiroacetals rsc.org. Another approach involves a five-component reaction using 1,3-diketo compounds, hydroxylamine, activated methylene (B1212753) compounds, isatin, and ammonium (B1175870) acetate (B1210297) to produce spiro derivatives utrgv.edu.

Furthermore, nitroalkanes can serve as versatile building blocks in the assembly of dihydroxy ketone frameworks, which are precursors to spiroketals. This strategy employs sequential nitroaldol and Michael reactions to form the necessary carbon-carbon bonds, followed by a Nef reaction to convert the nitro group into the required keto group for cyclization nih.gov.

Green Chemistry Principles in Dioxaspiro[4.5]decanone Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to spiroketal synthesis digitallibrary.co.in. Key strategies include the use of alternative energy sources like microwave irradiation and sonication, as well as employing environmentally benign solvents and reusable catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods arkat-usa.org. The rapid and uniform heating provided by microwaves often accelerates reaction rates and can enable reactions that are sluggish under traditional conditions arkat-usa.orgnih.gov.

In the context of spirocycle synthesis, a five-component reaction to create spiro compounds was successfully carried out using microwave irradiation at a moderate temperature (80°C) with water as a green solvent utrgv.edu. This method provided high yields in a short timeframe of 5 to 30 minutes, presenting a sustainable and faster alternative to classical approaches utrgv.edu. Microwave assistance has also been employed in the final steps of creating complex libraries, such as in the Suzuki coupling reactions to produce 1,4-benzodiazepine-2,5-dione derivatives nih.gov.

Reaction TypeHeating MethodReaction TimeYieldReference
Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazinesConventionalLongerLower arkat-usa.org
Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazinesMicrowaveShorterHigher arkat-usa.org
Five-component spiro compound synthesisMicrowave5-30 minHigh utrgv.edu

Sonochemical Methods for Spiroketal Synthesis

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, provides another green synthetic avenue. The physical phenomenon responsible for sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid rsc.org. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions wikipedia.orgnih.gov.

This technique has been successfully applied to the synthesis of 1,4-dioxaspiro compounds. In one study, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized via a sonochemical method from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone researchgate.net. The reaction was catalyzed by montmorillonite (B579905) KSF, a type of clay, and was completed in just 45 minutes, demonstrating the efficiency of this approach researchgate.net. Sonochemical methods often result in high purity products with short reaction times, making them an attractive alternative for synthesizing spiroketals researchgate.netresearchgate.net.

ProductMethodCatalystReaction TimeYieldReference
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoateSonochemicalMontmorillonite KSF45 min50.51% researchgate.net
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoateSonochemicalMontmorillonite KSF45 min45.12% researchgate.net

Solvent-Free Reaction Conditions

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, leading to the exploration of solvent-free reaction conditions for the synthesis of spiroketals. One notable approach involves the use of a reusable catalyst, perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2), for acetal formation under solvent-free conditions. unimore.it This method is highlighted as being highly efficient and inexpensive. unimore.it

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of complex molecules like spiro heterocycles. rsc.org This technique is often employed in multicomponent reactions to construct diverse spiro frameworks. rsc.org While direct examples for 1,3-Dioxaspiro[4.5]decan-4-one are not extensively detailed, the general applicability of microwave irradiation to spiroketal synthesis suggests a viable and efficient alternative to conventional heating. rsc.org

Another approach to solvent-free synthesis involves the use of ionic liquids. For instance, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a related spiro compound, has been achieved using a mixture of 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate (B81430) as the catalytic system and reaction medium. chemicalbook.com This method allows for high yields and the potential for recycling the ionic liquid layer. chemicalbook.com

Table 1: Examples of Solvent-Free and Alternative Energy-Input Syntheses for Spiroketal Analogues

Starting MaterialsCatalyst/ConditionsProductYieldReference
Cyclohexane-1,4-dione, Ethylene glycolHClO4-SiO2, solvent-free1,4-Dioxaspiro[4.5]decan-8-oneNot specified unimore.it
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol, Water1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborate, 110-132 °C1,4-Dioxaspiro[4.5]decan-8-one97.8% chemicalbook.com
Various aldehydes, ketones, and aminesMicrowave irradiationVarious spiro heterocyclesGenerally improved yields and reduced reaction times rsc.org

Stereoselective Synthesis of this compound and Chiral Derivatives

The stereocontrolled synthesis of spiroketals is a significant challenge in organic synthesis, as the stereochemical outcome can be influenced by multiple, often competing, factors. mskcc.org Access to stereochemically diverse spiroketals is crucial for exploring their biological activities. mskcc.org

The development of enantioselective methods for constructing spiroketals has been a major focus, with several catalytic systems being explored. nih.govnih.govcapes.gov.br One powerful strategy involves the combination of organocatalysis and transition-metal catalysis to synthesize optically pure compounds containing chiral quaternary centers, including spiro heterocycles. nih.gov Chiral phosphoric acids, thioureas, and squaramides are among the organocatalysts that have been successfully used in combination with transition metals. nih.gov

A "one-pot" cyclopropanation-rearrangement cascade reaction catalyzed by a chiral Rh(II) catalyst and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been reported for the highly enantioselective synthesis of chiral heterobicyclic spiroketals, achieving excellent yields and enantioselectivities (>95% ee). nih.gov Another approach utilizes organo-cation catalysis, such as an SPA-triazolium bromide catalyst, for the transannular C-acylation of enol lactones to access enantioenriched spirocyclic 1,3-diketones in moderate to high yields and enantioselectivities. rsc.org

The use of chiral auxiliaries, such as bicyclic lactams, has also been shown to be effective in controlling the stereochemistry of reactions to form spiro compounds. For example, a highly efficient enantioselective SNAr reaction of a chiral acyl bicyclic lactam has been developed to create products with quaternary stereogenic centers, which can then be converted to spirooxoindoles. researchgate.net

Table 2: Selected Enantioselective Methods for Spiroketal Synthesis

Catalytic System/ApproachReaction TypeKey FeaturesReference
Chiral Rh(II) catalyst and TBAFCyclopropanation-rearrangement cascadeHigh yields and enantioselectivities (>95% ee) nih.gov
SPA-triazolium bromideTransannular C-acylationAccess to enantioenriched spirocyclic 1,3-diketones rsc.org
Organocatalysis and Transition-Metal CatalysisVariousSynthesis of optically pure spiro heterocycles nih.gov
Chiral Bicyclic Lactam AuxiliarySNAr reactionFormation of quaternary stereogenic centers researchgate.net

Diastereoselective control in spirocyclization is often governed by thermodynamic and kinetic factors. nih.govmskcc.org The anomeric effect, which is the tendency of an electronegative substituent at the anomeric carbon of a pyranoid ring to occupy the axial position, plays a crucial role in determining the thermodynamic stability of the resulting spiroketal isomers. illinois.edu However, achieving contrathermodynamic, or nonanomeric, spiroketals requires kinetically controlled reactions. nih.govmskcc.org

One strategy to achieve diastereoselective spirocyclization involves the acid-catalyzed cyclization of a precursor containing a chiral element. For instance, the cyclization of a pendent chiral aminoamide unit onto a 2,3-dehydroproline amide moiety has been shown to proceed with high diastereoselectivity (up to >98:2). nih.gov The steric bulk of substituents on the chiral unit can influence the degree of stereoinduction. nih.gov

Substrate-controlled diastereoselective spiroketalization is another common approach. The reaction of α,β-unsaturated amides with methyl acrylate (B77674) in the presence of TBDMSOTf has been used as a key step in the diastereoselective synthesis of spirocyclic piperidines. rsc.org The resulting diastereomers can be separated, and their configuration influences their biological activity. rsc.org The mechanism of such transformations can sometimes be explained by a concerted Diels-Alder reaction or a double Michael addition, as suggested by DFT calculations. rsc.org

Derivatization Strategies of the Dioxaspiro[4.5]decane Scaffold

The derivatization of the 1,3-dioxaspiro[4.5]decane scaffold is essential for creating libraries of compounds for structure-activity relationship (SAR) studies and for optimizing biological activity. nih.govunimore.it Modifications can be made to both the cyclohexane (B81311) and the dioxolane portions of the molecule.

The cyclohexane ring of the spiroketal scaffold offers multiple positions for functionalization. In the synthesis of σ1 receptor ligands, a spirocyclic center was introduced to rigidify a flexible side chain, and further modifications were made to the resulting piperidine (B6355638) ring, which is analogous to the cyclohexane ring. rsc.org The introduction of a hydroxymethyl group, for example, can favorably alter the physicochemical properties of the molecule, such as its lipophilicity. rsc.org

In another example, N-substituted N-4-arylpiperazines containing a 1,4-dioxaspiro[4.5]decane moiety have been synthesized and evaluated as 5-HT1A receptor ligands. unimore.it The synthesis of an amine at the 8-position of the cyclohexane ring, to produce 1,4-Dioxaspiro[4.5]decan-8-amine, has been achieved through the hydrogenation of N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine using a palladium hydroxide (B78521) catalyst. This amine can then be further derivatized.

The synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, where the cyclohexane ring is replaced by a piperidine ring (an aza-analogue), demonstrates another derivatization strategy. nih.gov This compound showed high affinity for σ1 receptors. nih.gov

The dioxolane ring system of the 1,3-dioxaspiro[4.5]decane scaffold can also be modified to influence the properties of the molecule. One approach is the replacement of one or both oxygen atoms with sulfur. The synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues has been reported. unimore.it This modification has been shown to affect the affinity of the compounds for different receptor subtypes. For instance, the replacement of the dioxolane with a 1,3-oxathiolane (B1218472) ring led to an increase in affinity for the α1D adrenoceptor subtype. unimore.it

The dioxolane ring can also be involved in rearrangement reactions. A novel route to 1,7-dioxaspiro[5.5]undecanes involves the acid-catalyzed rearrangement of a bicyclic acetal precursor, which is initially formed from a dioxolane. nih.gov While this example leads to a different spiroketal system, it illustrates the chemical reactivity of the dioxolane moiety and its potential for transformation into other cyclic structures.

Reaction Mechanisms and Reactivity Profiles of Dioxaspiro 4.5 Decan 4 One Frameworks

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of 1,3-dioxaspiro[4.5]decan-4-one is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming an alkoxide intermediate. libretexts.org Subsequent protonation, often during an acidic workup, yields the corresponding alcohol. libretexts.org In contrast, acid-catalyzed nucleophilic addition involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org

An example of this reactivity is the addition of alcohols, which can lead to the formation of hemiacetals. libretexts.org While often unstable, five- and six-membered ring hemiacetals formed intramolecularly can exhibit greater stability. libretexts.org The addition of cyanide ions to the carbonyl group results in the formation of cyanohydrins, compounds containing both a cyano and a hydroxyl group on the same carbon. libretexts.org

The table below summarizes representative nucleophilic addition reactions at the carbonyl center of dioxaspiro[4.5]decan-4-one frameworks.

Reactant (Dioxaspiro[4.5]decan-4-one derivative)NucleophileConditionsProduct
This compoundGrignard Reagents (R-MgX)Ether solvent, followed by acidic workupTertiary Alcohol
This compoundOrganolithium Reagents (R-Li)Ether solvent, followed by acidic workupTertiary Alcohol
This compoundSodium Borohydride (B1222165) (NaBH₄)Methanol1,3-Dioxaspiro[4.5]decan-4-ol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether, followed by acidic workup1,3-Dioxaspiro[4.5]decan-4-ol

Reduction Pathways and Alcohol Derivatization

The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding the corresponding alcohol, 1,3-dioxaspiro[4.5]decan-4-ol. This transformation is a cornerstone of its chemistry, providing a gateway to a variety of derivatives.

Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reduction of various carbonyl compounds, including ketones, to their corresponding alcohols using reagents like zinc borohydride on charcoal has been demonstrated to be efficient. scielo.org.mx These reactions typically proceed with high yields. For instance, the reduction of ketones to secondary alcohols can be achieved in high yields at room temperature. scielo.org.mx

The resulting alcohol, 1,3-dioxaspiro[4.5]decan-4-ol, can be further functionalized. For example, it can serve as a precursor for the synthesis of more complex molecules. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions. Alternatively, it can be oxidized back to the ketone or participate in etherification or esterification reactions.

The table below details common reduction reactions of the this compound framework.

ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol1,3-Dioxaspiro[4.5]decan-4-ol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether1,3-Dioxaspiro[4.5]decan-4-ol
This compoundZinc Borohydride (Zn(BH₄)₂)/CharcoalTetrahydrofuran1,3-Dioxaspiro[4.5]decan-4-ol scielo.org.mx

Carbon-Carbon Bond Forming Reactions: Grignard and Related Processes

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, is a powerful method for forming new carbon-carbon bonds. leah4sci.commasterorganicchemistry.com These reactions proceed through the nucleophilic addition of the organometallic species to the carbonyl carbon.

Grignard reagents (RMgX) are strong nucleophiles that readily attack the electrophilic carbonyl carbon of the dioxaspiro[4.5]decan-4-one. leah4sci.comlibretexts.org This addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. leah4sci.com The nature of the 'R' group in the Grignard reagent determines the structure of the resulting alcohol. libretexts.org Organolithium reagents react in a similar fashion, also affording tertiary alcohols after quenching with an acid. masterorganicchemistry.com

It is important to ensure anhydrous conditions for these reactions, as Grignard and organolithium reagents are strong bases and will react with water or other protic solvents. leah4sci.comlibretexts.org

The table below illustrates the outcomes of Grignard and related reactions with this compound.

ReactantReagentSolventProduct (after acidic workup)
This compoundMethylmagnesium Bromide (CH₃MgBr)Diethyl Ether4-Methyl-1,3-dioxaspiro[4.5]decan-4-ol
This compoundPhenyllithium (C₆H₅Li)Diethyl Ether4-Phenyl-1,3-dioxaspiro[4.5]decan-4-ol

Cyclization and Rearrangement Mechanisms

The this compound framework can participate in various cyclization and rearrangement reactions, often triggered by the presence of suitable functional groups and reaction conditions. These transformations can lead to the formation of complex polycyclic structures.

For instance, intramolecular reactions can occur if a nucleophilic group is present elsewhere in the molecule, positioned to attack the carbonyl carbon or another electrophilic site. These cyclization reactions are governed by factors such as ring strain in the transition state and the final product, with the formation of five- and six-membered rings being generally favored.

Rearrangement reactions can be initiated by the formation of reactive intermediates, such as carbocations or radicals. Acid-catalyzed conditions, for example, can lead to the protonation of the carbonyl oxygen or one of the ether oxygens, potentially initiating a cascade of bond migrations to form a more stable rearranged product. The specific pathway of these rearrangements is highly dependent on the substitution pattern of the dioxaspirodecane ring system.

Aromatization Processes Leading to Fused Heterocycles

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic compounds through aromatization processes. These reactions often involve a sequence of steps, including condensation, cyclization, and subsequent elimination or oxidation to achieve the aromatic system.

A notable example is the conversion of 1,4-dioxaspiro[4.5]decan-8-one, a related isomer, into 5-alkoxytryptamine derivatives, which involves a novel aromatization process. chemicalbook.com While not directly involving the this compound, this illustrates the potential of the spirocyclic framework to be transformed into aromatic structures.

The synthesis of fused heterocycles like tetrahydroisoquinolines can be achieved through intramolecular sulphonamidomethylation followed by desulphonylation, a process that can be adapted to precursors derived from spirocyclic ketones. rsc.org Furthermore, the reaction of pyrazole (B372694) derivatives with amines can lead to the formation of fused 1,4-diazepinone rings. ktu.edu

Palladium-Catalyzed Transformations of Dioxaspiro[4.5]decane Intermediates

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed transformations on this compound itself are not extensively documented, derivatives of the dioxaspirodecane skeleton can participate in such reactions.

For example, the palladium-catalyzed carbonylation of 1,3-dienes can lead to the formation of adipates and other diesters. nih.gov Intermediates bearing the dioxaspiro[4.5]decane moiety could potentially be involved in similar transformations. The Heck reaction, which couples an alkene with an aryl or vinyl halide, and the Suzuki reaction, which couples an organoboron compound with an organic halide, are other examples of palladium-catalyzed reactions that could be applied to functionalized dioxaspirodecane derivatives. chemistry.coach

Palladium catalysis can also be employed in the difunctionalization of alkenes. For instance, a visible-light-mediated palladium-catalyzed carboamination of 1,3-dienes or allenes with diazo esters and amines has been developed. beilstein-journals.org The versatility of palladium catalysis suggests that suitably functionalized this compound derivatives could be valuable intermediates in the synthesis of complex molecules.

Acid-Mediated Transformations and Stability Studies

The this compound framework is susceptible to acid-mediated transformations due to the presence of the acetal (B89532) and carbonyl functionalities. The stability of the spirocyclic system under acidic conditions is a critical consideration in its synthesis and subsequent reactions.

The acetal group, which protects a ketone or aldehyde, is generally stable to basic and nucleophilic conditions but is labile in the presence of acid. Acid-catalyzed hydrolysis of the 1,3-dioxolane (B20135) ring will regenerate the parent ketone and diol. The mechanism involves protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.

Theoretical and Computational Investigations of Dioxaspiro 4.5 Decanone Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties

DFT calculations serve as a powerful tool to predict the three-dimensional structure and electronic characteristics of molecules. For a compound like 1,3-Dioxaspiro[4.5]decan-4-one, these calculations would identify the most stable geometric arrangement of its atoms and provide insights into its electronic behavior. While some commercial suppliers may mention the availability of DFT predictions for this compound, peer-reviewed studies detailing these properties are not present in the accessible literature. vulcanchem.com

Conformational Analysis and Energy Minima

A thorough conformational analysis would involve identifying all possible spatial arrangements (conformers) of the this compound molecule, arising from the flexibility of the cyclohexane (B81311) ring and the dioxanone ring. By calculating the potential energy of each conformer, researchers can identify the lowest energy (most stable) structures, known as energy minima. This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. Such a detailed analysis specific to this compound is not currently documented in scientific papers.

Vibrational Frequency Analysis and Simulated IR Spectra

Following geometric optimization, a vibrational frequency analysis is typically performed. This computational step predicts the frequencies at which the molecule's bonds will vibrate. These theoretical frequencies can be used to simulate an infrared (IR) spectrum. Comparing a simulated spectrum to an experimentally measured one helps to confirm the molecule's structure and the accuracy of the computational model. For this compound, this specific computational data has not been published.

Molecular Electrostatic Potential (MEP) Surface Analysis

An MEP surface map illustrates the distribution of charge across a molecule. It highlights regions that are electron-rich (electronegative, typically shown in red) and electron-poor (electropositive, shown in blue). This information is invaluable for predicting how the molecule will interact with other molecules, identifying potential sites for electrophilic and nucleophilic attack. An MEP analysis for this compound would pinpoint the reactive areas of the molecule, but specific studies are unavailable.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A detailed HOMO/LUMO analysis for this compound is not found in the current body of scientific literature.

Computational Prediction of Reactivity and Reaction Pathways

By combining data from MEP and HOMO/LUMO analyses with other computational techniques, scientists can predict the most likely sites of reaction on a molecule and model the step-by-step mechanism of potential chemical transformations. This allows for the theoretical exploration of how this compound might behave in different chemical environments and reactions. However, specific computational studies predicting reaction pathways for this compound have not been reported.

Molecular Dynamics Simulations (if applicable to conformational flexibility)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of a compound's behavior. For a flexible molecule like this compound, MD simulations would be highly applicable to explore its conformational landscape, showing how it changes shape in different solvents or at different temperatures. This provides a deeper understanding of its flexibility and how that might affect its function. No specific MD simulation studies for this compound are available in the literature.

Applications of Dioxaspiro 4.5 Decanone Derivatives in Synthetic Chemistry and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

1,3-Dioxaspiro[4.5]decan-4-one derivatives serve as pivotal intermediates in the construction of a wide array of organic compounds. Their utility stems from the presence of multiple reactive sites and the stereochemical control they can impart on reactions.

The spirocyclic core of this compound derivatives provides a rigid and stereochemically defined scaffold, making them excellent starting materials for the synthesis of complex organic molecules and natural products. The inherent chirality in many of these derivatives can be effectively transferred to the target molecule, a strategy of significant importance in asymmetric synthesis. mdpi.com For instance, carbohydrates, which are readily available and possess multiple stereogenic centers, are considered ideal chiral auxiliaries for the enantioselective synthesis of heterocyclic compounds. mdpi.com

Derivatives such as 1,4-dioxaspiro[4.5]decan-8-one have been utilized in novel aromatization processes to produce 5-alkoxytryptamine derivatives, a class of compounds that includes serotonin, melatonin, and bufotenin. chemicalbook.com Furthermore, these spirocyclic compounds have been employed as building blocks in the synthesis of potent and selective 5-HT1A receptor agonists. nih.gov Specifically, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine has been identified as a powerful agonist for this receptor. nih.gov The synthesis of various analogs, including those with 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane structures, has been explored to enhance selectivity and potency. nih.govunimore.it

The application of these spiro compounds extends to the synthesis of m-phenylenediamine (B132917) derivatives through gold-catalyzed aerobic dehydrogenative aromatization, where a piperidine (B6355638) with an acetal (B89532) group can be used without cleavage of the protecting group. acs.org

A protecting group is a reversibly formed derivative of a functional group that reduces its reactivity during subsequent synthetic steps. organic-chemistry.org The formation of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) structures is a common strategy for the protection of carbonyl compounds and 1,2- and 1,3-diols, respectively. organic-chemistry.orgorganic-chemistry.org This protection is typically achieved by reacting the carbonyl compound or diol with ethylene (B1197577) glycol or 1,3-propanediol (B51772) in the presence of an acid catalyst. organic-chemistry.org The resulting cyclic acetals are stable to a wide range of nucleophiles and bases. organic-chemistry.org

The 1,3-dioxaspiro[4.5]decane framework can be considered a derivative of such protecting groups, where a ketone is protected by a diol. The stability of these cyclic acetals allows for selective reactions at other positions of the molecule. organic-chemistry.org Deprotection, to regenerate the original carbonyl or diol, is generally accomplished through acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org For example, a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water can effectively deprotect acetals and ketals under mild conditions. organic-chemistry.org

Applications in the Development of Specialty Materials

The rigid structure and potential for functionalization make this compound derivatives attractive components in the design of advanced materials with specific properties.

Derivatives of 1,3-dioxane have been investigated for their use in liquid crystal compositions. google.com These compounds can exhibit high dielectric anisotropy and small birefringence, which are desirable properties for liquid crystal displays (LCDs). google.com Specifically, 1,3-dioxane derivatives with a trans configuration in the cyclohexane (B81311) and dioxane rings are of interest. google.com The synthesis of such molecules often involves multi-step procedures starting from precursors like diethyl alkylmalonate and 2,6-difluoroaniline. google.com The goal is to create materials that enable low-voltage driving and wide viewing angles in LCDs. google.com While the direct use of this compound in this specific application is not explicitly detailed, its structural similarity to these dioxane derivatives suggests its potential as a building block for novel liquid crystalline materials. The synthesis of new azomethine derivatives with terminal sulphonic acid moieties has also been explored for their liquid crystal properties. nih.gov

Spirocyclic compounds can be incorporated into polymer chains to impart unique properties. For example, acenaphthene-based α-diimine cobalt complexes have been used for the highly cis-1,4 selective coordination polymerization of 1,3-butadiene. mdpi.com While not directly involving this compound, this illustrates the role of complex cyclic structures in controlling polymer microstructure. The synthesis of novel 1,4-dioxaspiro compounds from oleic acid has been explored for their potential as biolubricants, highlighting the diverse applications of spirocycles in materials science. researchgate.net

Development of Novel Catalytic Systems Utilizing Spirocyclic Ligands

Chiral spirocyclic ligands have gained prominence in asymmetric catalysis due to their rigid frameworks, which can effectively control the stereochemical outcome of reactions. nih.gov Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereoselectivity of subsequent reactions. wikipedia.org

Spirodiphosphine (SDP) ligands, particularly those derived from a rigid 1,1'-spirobiindane backbone, have proven to be highly successful in various enantioselective transformations. nih.gov More recently, silicon-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in the rhodium-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, leading to the formation of chiral pyrrolidines with high yields and enantioselectivity at room temperature. nih.gov

While the direct use of this compound as a ligand precursor is not extensively documented in the provided results, its spirocyclic nature and the potential for introducing coordinating atoms make it a candidate for the development of novel chiral ligands for asymmetric catalysis. The principle of using chiral auxiliaries, such as oxazolidinones in Diels-Alder reactions, demonstrates the potential for spirocyclic structures to influence stereoselective synthesis. rsc.org

Exploration in Biolubricant Development

The exploration of this compound derivatives for biolubricant applications is not specifically detailed in the available scientific research. However, studies on other dioxaspiro structures derived from renewable resources like oleic acid indicate the potential of this class of compounds in the field of biolubricants. chemicalbook.comgoogle.comresearchgate.net

Vegetable oils are considered promising base oils for biolubricants due to their high lubricity and viscosity indices. google.comresearchgate.net Chemical modifications are often necessary to improve their oxidative stability and low-temperature properties. google.com One such modification involves the formation of spiro-acetal structures.

A relevant study focused on the synthesis of novel 1,4-dioxaspiro compounds from methyl 9,10-dihydroxyoctadecanoate (MDHO), which is derived from oleic acid. chemicalbook.com Specifically, the reaction of MDHO with cyclohexanone (B45756) using a sonochemical method yielded methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate. chemicalbook.com This product, a yellow viscous liquid, was identified as a potential biolubricant candidate based on its physicochemical properties. chemicalbook.com

The physicochemical properties of this related 1,4-dioxaspiro derivative and its precursors are summarized in the table below.

Compound NameAppearanceYield (%)
9,10-dihydroxyoctadecanoic acid (DHOA)White solid46.52
Methyl 9,10-dihydroxyoctadecanoate (MDHO)White powder93.80
Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoateYellow viscous liquid45.12
Data sourced from a study on the synthesis of novel 1,4-dioxaspiro compounds from oleic acid. chemicalbook.com

Further research into the stability of such compounds has been conducted using computational methods. A Density Functional Theory (DFT) study compared the stability of several biolubricant compounds, including a 1,4-dioxaspiro[4.5] derivative (referred to as D[4.5]). The stability was assessed based on the internal energy of the hydrolysis reaction. The D[4.5] compound showed a relative stability in the series of tested molecules, suggesting its potential as a base for biolubricants. unimore.it

Additionally, patents exist for the use of 1,3-dioxolane-4-methanol (B150769) compounds as anti-wear additives in lubricating oils. google.com While these are five-membered ring structures and not spiro-compounds, the presence of the 1,3-dioxa functional group highlights its relevance in lubricant chemistry.

Although direct research on this compound for biolubricant applications is scarce, the findings for structurally similar 1,4-dioxaspiro and 1,3-dioxolane derivatives suggest that this area warrants further investigation.

Q & A

Q. What are the optimal experimental conditions for synthesizing 1,3-Dioxaspiro[4.5]decan-4-one?

To optimize synthesis, employ factorial design to systematically test variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (three factors at two levels) can identify interactions between variables. Statistical tools like ANOVA analyze the significance of each factor. Post-optimization, validate conditions via reproducibility trials. For multi-variable systems, consider sequential simplex methods to refine the reaction pathway efficiently .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with computational predictions (e.g., DFT) or literature data for spirocyclic ketones.
  • IR Spectroscopy : Verify the presence of carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS). Cross-reference data with databases like NIST Chemistry WebBook .

Q. What are the recommended purity assessment methods for this compound?

Purity can be assessed via:

  • HPLC/GC : Use a C18 column (HPLC) or polar capillary column (GC) with standardized protocols.
  • Melting Point Analysis : Compare observed values with literature data (if available).
  • Elemental Analysis (EA) : Validate empirical formula compliance (±0.3% tolerance). Ensure all methods adhere to journal guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory data in reaction yield or selectivity be resolved?

Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Mitigate via:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model nonlinear relationships.
  • Orthogonal Validation : Replicate experiments under inert atmospheres or with purified reagents.
  • Statistical Analysis : Apply Tukey’s HSD test to identify outliers or systematic errors .

Q. What strategies enable efficient multi-step synthesis of derivatives from this compound?

For derivatives (e.g., spirocyclic lactams or ethers):

  • Retrosynthetic Analysis : Break down target molecules into synthons compatible with the spirocyclic core.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to stabilize reactive sites during functionalization.
  • In-line Purification : Incorporate flash chromatography or automated HPLC after each step to minimize side products .

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

Use differential scanning calorimetry (DSC) or static vapor pressure measurements. For example:

  • DSC : Measure heat flow during phase transitions (∆Hvap ≈ 50–60 kJ/mol for similar spirocyclic compounds).
  • Vapor Pressure Data : Apply the Clausius-Clapeyron equation to derive ∆Hvap from temperature-dependent vapor pressure curves .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in spirocyclic compounds?

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with biological activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral or reactivity data to identify key variables .

Q. How should researchers design a kinetic study for reactions involving this compound?

  • Pseudo-First-Order Conditions : Maintain excess of one reactant to isolate rate dependencies.
  • In-situ Monitoring : Use UV-Vis or IR spectroscopy to track concentration changes.
  • Arrhenius Analysis : Calculate activation energy (Ea) from rate constants at multiple temperatures .

Data Reporting Standards

  • Spectroscopic Data : Include full NMR assignments (δ, multiplicity, J-values) and IR bands (cm⁻¹) in supplementary materials.
  • Crystallography : Deposit X-ray diffraction data in the Cambridge Structural Database (CSD) .
  • Reproducibility : Document reagent sources, purification methods, and instrument calibration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.